molecular formula C5H12ClNO2S B8487893 5-Chloropentanesulfonamide

5-Chloropentanesulfonamide

Cat. No.: B8487893
M. Wt: 185.67 g/mol
InChI Key: APFGJPTZVJVUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropentanesulfonamide is a synthetic organic compound featuring a sulfonamide functional group linked to a chloroalkyl chain. The sulfonamide group (R-SO₂NH₂) is a fundamental building block in medicinal chemistry, known for its role in creating biologically active molecules . This specific reagent possesses a reactive alkyl chloride terminus, making it a valuable bifunctional intermediate for further chemical modifications, such as nucleophilic substitutions, to create more complex molecular architectures. Sulfonamides are a privileged scaffold in pharmaceutical research due to their diverse pharmacological activities. Historically, antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase, blocking bacterial folate synthesis . Beyond antibiotics, the sulfonamide motif is a key structural component in many modern therapeutic classes, including diuretics, antiepileptics, carbonic anhydrase inhibitors, and anticancer agents . The presence of the chloropentyl chain in this molecule provides researchers with a flexible linker for conjugation or to modulate the lipophilicity and steric bulk of potential drug candidates, which are critical factors in optimizing absorption, distribution, and metabolic stability during the drug discovery process. Researchers utilize this compound as a versatile precursor in the synthesis of target molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its application spans the investigation of enzyme inhibition, receptor binding, and the development of novel therapeutic agents for a wide range of diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

5-chloropentane-1-sulfonamide

InChI

InChI=1S/C5H12ClNO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2,(H2,7,8,9)

InChI Key

APFGJPTZVJVUCD-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)N)CCCl

Origin of Product

United States

Scientific Research Applications

5-Chloropentanesulfonamide is a sulfonamide compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and microbiology. This article explores its applications, highlighting its biological activities, synthesis methods, and relevant case studies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study: Antimicrobial Efficacy

  • Objective : Evaluate the effectiveness against MRSA.
  • Findings : The compound demonstrated significant antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of approximately 9.5 µg/mL against MRSA .

Anticancer Research

Research indicates that this compound exhibits potential antiproliferative effects on various cancer cell lines. Its mechanism may involve the disruption of cellular processes critical for cancer cell survival and proliferation.

Case Study: Anticancer Activity

  • Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound displayed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Anti-inflammatory Properties

Emerging studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Case Study: Inflammation Model Study

  • Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Synthesis Pathway Example

  • Start with chlorinated pentane.
  • React with sulfonamide under acidic or basic conditions.
  • Isolate the product through crystallization or chromatography.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 9.5 µg/mL2023
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 5-Chloropentanesulfonamide derivatives and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Synthesis Method
4-(5-Chloropentanamido)benzenesulfonamide C₁₁H₁₅ClN₂O₃S ~290.8 Sulfonamide, amide, chloroalkyl Pharmaceutical intermediates Nucleophilic acyl substitution
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 347.5 Sulfonamide, pyrazole, chlorophenyl Bioactive molecule design Not specified (literature-based)
Cyclopentanecarbonyl chloride C₆H₉ClO 132.6 Acyl chloride, chloroalkane Organic synthesis (e.g., esterification) Acid chloride synthesis

Structural and Functional Differences

  • This compound Derivatives : Feature a linear chloroalkyl chain connected via an amide bond to a sulfonamide-substituted benzene ring. The terminal chlorine enhances electrophilic reactivity, enabling further functionalization .
  • This structural complexity may improve binding affinity in drug-receptor interactions .
  • Cyclopentanecarbonyl Chloride : A cyclic acyl chloride with high reactivity due to its electron-withdrawing carbonyl group. Unlike sulfonamides, it is primarily used for rapid acylation reactions .

Reactivity and Stability

  • Sulfonamide Derivatives : The sulfonamide group (-SO₂NH₂) confers stability and hydrogen-bonding capacity, critical for drug solubility and bioavailability. The chloroalkyl chain allows nucleophilic substitution (e.g., with amines or thiols) .
  • Pyrazole Sulfonamide : The pyrazole ring enhances metabolic stability and resistance to oxidation, making it favorable for drug candidates .
  • Cyclopentanecarbonyl Chloride : Highly reactive but moisture-sensitive; requires anhydrous conditions for storage and handling .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (HPLC)Key Reference
AClSO₃H7895%
BSOCl₂8598%

Advanced: How can computational chemistry elucidate reaction mechanisms in this compound synthesis?

Methodological Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:

Model Transition States : Identify intermediates in sulfonation/chlorination using Gaussian 16 at the B3LYP/6-31G* level.

Validate Kinetics : Compare computed activation energies (±2 kcal/mol) with experimental Arrhenius plots.

Solvent Effects : Apply COSMO-RS to predict solvent polarity impacts on reaction efficiency .

Basic: What spectroscopic techniques confirm this compound’s structure?

Methodological Answer:
Prioritize:

¹H/¹³C NMR :

  • ¹H NMR (CDCl₃): δ 3.5–3.7 ppm (SO₂NH₂), δ 1.4–1.6 ppm (methylene protons).
  • ¹³C NMR : δ 45 ppm (C-Cl), δ 55 ppm (SO₂NH₂).

IR Spectroscopy : Peaks at 1160 cm⁻¹ (S=O), 1340 cm⁻¹ (S-N).

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 198.5 .

Advanced: How to resolve contradictions in solubility data for this compound?

Methodological Answer:
Discrepancies often arise from:

Purity Variance : Use HPLC to confirm >98% purity before testing.

Temperature Control : Standardize measurements at 25°C ± 0.1°C.

Solvent Pre-Saturation : Pre-saturate solvents (e.g., DMSO, ethanol) with N₂ to avoid oxidation artifacts.

Statistical Analysis : Apply ANOVA to compare datasets; report confidence intervals (p < 0.05) .

Basic: How to assess purity and identify impurities?

Methodological Answer:

HPLC : Use a C18 column (flow rate: 1 mL/min; UV detection at 254 nm). Impurity peaks >2% require isolation via preparative TLC.

Melting Point : Pure compound melts at 112–114°C. Deviations >2°C indicate impurities.

Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.3% tolerance) .

Advanced: What strategies evaluate thermodynamic stability?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition >200°C indicates stability.

Differential Scanning Calorimetry (DSC) : Measure enthalpy changes (ΔH) during phase transitions.

Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS .

Basic: Designing reactivity studies with nucleophiles

Methodological Answer:

Control Variables : Fix pH (7.4 for physiological conditions), ionic strength (0.1 M NaCl).

Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ = 300 nm.

Quench Reactions : Add excess ice-cold ether to terminate reactions at timed intervals .

Advanced: Statistical analysis of pharmacological data

Methodological Answer:

Dose-Response Modeling : Fit IC₅₀/EC₅₀ values using non-linear regression (GraphPad Prism).

Bootstrap Resampling : Generate 95% confidence intervals for small datasets (n < 30).

Multivariate Analysis : Apply PCA to identify correlated variables in high-throughput screens .

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